molecular formula C5H9NO B13554506 3-ethenyl-3-Azetidinol(ACI)

3-ethenyl-3-Azetidinol(ACI)

Cat. No.: B13554506
M. Wt: 99.13 g/mol
InChI Key: SBFXOHASBHXRMI-UHFFFAOYSA-N
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Description

3-Ethenyl-3-Azetidinol is a four-membered nitrogen-containing heterocycle. This compound is part of the azetidine family, which is known for its unique structural properties and reactivity. The presence of both an ethenyl group and a hydroxyl group on the azetidine ring makes 3-ethenyl-3-azetidinol a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethenyl-3-azetidinol typically involves the functionalization of azetidine derivatives. Another approach involves the use of palladium-catalyzed cross-coupling reactions starting from 3-iodo-azetidine .

Industrial Production Methods: Industrial production of 3-ethenyl-3-azetidinol often employs large-scale palladium-catalyzed reactions due to their efficiency and selectivity. The use of phosphine ligands and zinc complexes is crucial in these processes to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Ethenyl-3-azetidinol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-ethenyl-3-azetidinol involves its ability to undergo various chemical transformations due to the presence of the ethenyl and hydroxyl groups. These functional groups allow the compound to participate in a range of reactions, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Uniqueness: 3-Ethenyl-3-azetidinol is unique due to the presence of both the ethenyl and hydroxyl groups, which provide a combination of reactivity and versatility not found in other azetidine derivatives. This makes it particularly valuable in synthetic chemistry and drug discovery .

Properties

Molecular Formula

C5H9NO

Molecular Weight

99.13 g/mol

IUPAC Name

3-ethenylazetidin-3-ol

InChI

InChI=1S/C5H9NO/c1-2-5(7)3-6-4-5/h2,6-7H,1,3-4H2

InChI Key

SBFXOHASBHXRMI-UHFFFAOYSA-N

Canonical SMILES

C=CC1(CNC1)O

Origin of Product

United States

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